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Introduction

Long non-coding RNAs (IncRNAS) are a class of RNA molecules greater than 200 nucleotides
in length that do not encode proteins. They are emerging as critical regulators of various
cellular processes, and their dysregulation has been implicated in numerous diseases,
including cancer. LINC00899 is a IncRNA that has been shown to play a role in breast cancer
progression, cell division, and osteogenic differentiation. Accurate and reliable quantification of
LINC00899 expression is crucial for understanding its biological functions and exploring its
potential as a biomarker or therapeutic target.

Quantitative real-time polymerase chain reaction (QRT-PCR) is a sensitive and widely used
technique for measuring gene expression levels. A critical step in gRT-PCR is the design of
specific and efficient primers. This document provides detailed application notes and protocols
for designing and utilizing qRT-PCR primers for the human long non-coding RNA, LINC00899.

Primer Design Strategy for LINC00899

The design of effective gRT-PCR primers for IncRNAs such as LINC00899 requires special
considerations to ensure specificity and avoid amplification of contaminating genomic DNA
(gDNA). The primary strategy employed here is to design primers that span exon-exon
junctions. This ensures that the primers will only amplify the spliced transcript (cDNA) and not
the unspliced gDNA, as the intronic sequence will be absent in the mature RNA.
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The following parameters were considered for designing LINC00899 primers using NCBI's
Primer-BLAST tool, based on the reference sequence NR_027036.1.:

Amplicon Length: 70-200 base pairs for optimal amplification efficiency.
e Primer Length: 18-24 nucleotides.

o Melting Temperature (Tm): 60-65°C, with the forward and reverse primers having a Tm within
2-3°C of each other.

e GC Content: 40-60%.

o Exon-Exon Junction Spanning: Primers were designed to anneal to sequences across an

exon-exon boundary.

» Specificity: Primer sequences were checked against the human transcriptome to minimize

off-target amplification.

LINC00899 and Reference Gene Primer Information

The following tables summarize the designed primer sets for LINC00899 and validated primers
for commonly used reference genes. It is crucial to select stable reference genes for data
normalization in gRT-PCR experiments. The choice of reference genes may vary depending on

the cell type and experimental conditions.

Table 1: Designed qRT-PCR Primers for Human LINC00899 (RefSeq: NR_027036.1)
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. Forward Reverse Amplicon GC

Primer . . Exon
Primer Primer Length Tm (°C) Content .

Set Vo Vo Junction
(5'-3Y) (5'-3) (bp) (%)
TGGGAAG AGCAGG 6132 /

1 AGGAAGG GCTGGAG 135 62-47 55.0/55.0 1-2
AGATGC AAAGGAG '
ACAGCCC TCTCCTT 63.53 /

2 TGGGAAG TCTCCAG 158 63-53 60.0/60.0 1-2
AGGAAG  CCCTGC '
GAGGAAG CAGCAGG 6247 |

3 GAGATGC GCTGGAG 114 61'32 60.0/55.0 2-3
GGAGAG  AAAGGA '

Note: It is recommended to empirically validate the designed primers for efficiency and

specificity in your experimental system.

Table 2: Validated gRT-PCR Primers for Human Reference Genes

Forward Primer

Reverse Primer

Amplicon Length

Gene Symbol o o
(5'-3) (5'-3) (bp)
GAAGGTGAAGGTC TTGAGGTCAATGAA

GAPDH 226
GGAGTCA GGGGTC
AGAGCTACGAGCTG AGCACTGTGTTGGC

ACTB 188
CCTGAC GTACAG
TTCAGGTTTACTCA GATTGATTTGGAGA

B2M 108
CGTCATCC GCATCCTC

Experimental Protocols

A general workflow for quantifying LINC00899 expression using qRT-PCR is depicted below.
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6. Data Analysis
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2. RNA Quality & Quantity Control
(e.g., NanoDrop, Bioanalyzer)
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3. CDNA Synthesis
(Reverse Transcription)
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Caption: A generalized workflow for the quantification of LINC00899 expression using gRT-
PCR.

Total RNA Extraction Protocol (TRIzol Method)

This protocol is a general guideline for RNA extraction from cultured cells using TRIzol reagent.
e Homogenization:
o For a 6-well plate, aspirate the cell culture medium.

o Add 1 mL of TRIzol reagent directly to each well and pipette up and down several times to
lyse the cells.

o Incubate at room temperature for 5 minutes.

e Phase Separation:

[¢]

Transfer the lysate to a microcentrifuge tube.

o Add 0.2 mL of chloroform per 1 mL of TRIzol reagent.

o Cap the tube securely and shake vigorously for 15 seconds.
o Incubate at room temperature for 3 minutes.

o Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red
phenol-chloroform phase, an interphase, and an upper colorless agueous phase
containing the RNA.

e RNA Precipitation:

o Carefully transfer the upper agueous phase to a fresh tube.
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o Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent used initially.
o Mix gently by inverting and incubate at room temperature for 10 minutes.

o Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the
bottom of the tube.

 RNA Wash:
o Discard the supernatant.
o Wash the RNA pellet with 1 mL of 75% ethanol (prepared with nuclease-free water).
o Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
e Resuspension:
o Carefully discard the ethanol. Air-dry the pellet for 5-10 minutes. Do not over-dry the pellet.

o Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 pL) of nuclease-free
water.

o Incubate at 55-60°C for 10 minutes to aid dissolution.
o Quantification and Quality Control:

o Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a
spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

cDNA Synthesis Protocol (Using High-Capacity cDNA
Reverse Transcription Kit)

This protocol is a general guideline for reverse transcribing total RNA into cDNA.
» Reaction Setup:

o On ice, prepare a master mix for the reverse transcription reaction. For each 20 uL
reaction, combine:
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» 10X RT Buffer: 2.0 pyL

= 25X dNTP Mix (100 mM): 0.8 pL

» 10X RT Random Primers: 2.0 uL

» MultiScribe™ Reverse Transcriptase: 1.0 pL
» Nuclease-free H20: 4.2 uL

» Total Master Mix Volume per reaction: 10 pL

o Add up to 1 pg of total RNA (in 10 pL of nuclease-free water) to each reaction tube.

o Add 10 pL of the master mix to each RNA sample for a final reaction volume of 20 pL.

e Thermal Cycling:
o Gently mix the reactions and briefly centrifuge.

o Place the reactions in a thermal cycler and run the following program:

Step 1: 25°C for 10 minutes

Step 2: 37°C for 120 minutes

Step 3: 85°C for 5 minutes

Step 4: 4°C hold
e Storage:

o The resulting cDNA can be stored at -20°C for long-term use.

gRT-PCR Protocol (Using PowerUp™ SYBR™ Green
Master Mix)

This protocol provides a general guideline for setting up a gRT-PCR reaction.
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» Reaction Setup:

o Onice, prepare a gPCR master mix. For each 20 pL reaction, combine:

PowerUp™ SYBR™ Green Master Mix (2X): 10 pL

Forward Primer (10 uM): 0.8 pL

Reverse Primer (10 uM): 0.8 uL

Nuclease-free H20: 3.4 uL

Total Master Mix Volume per reaction: 15 pL
o Add 5 pL of diluted cDNA (typically 10-100 ng) to each well of a qPCR plate.
o Add 15 pL of the gPCR master mix to each well.
o Seal the plate, mix gently, and centrifuge briefly.

e Thermal Cycling:

o Place the plate in a real-time PCR instrument and run a program similar to the following:

UDG Activation: 50°C for 2 minutes (optional, for carry-over prevention)

Dual-Lock™ DNA Polymerase Activation: 95°C for 2 minutes

40 Cycles:
= Denaturation; 95°C for 15 seconds

= Annealing/Extension: 60°C for 1 minute

Melt Curve Analysis: (Follow instrument-specific instructions)

LINC00899 Signaling Pathway
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LINC00899 has been reported to function as a competing endogenous RNA (ceRNA) in breast
cancer. It acts as a molecular sponge for microRNA-425 (miR-425), thereby preventing miR-
425 from binding to its target, DICER1 mRNA. This leads to increased DICER1 expression,
which in turn can influence various downstream cellular processes.

LINC00899

miR-425

nhibits translation

DICER1 mRNA

ranslates to

DICERL1 Protein

I Downstream Cellular Processes
; (e.g., suppression of proliferation and invasion)

Click to download full resolution via product page

Caption: The LINC00899-miR-425-DICERL1 signaling axis in breast cancer.

Data Analysis

The relative expression of LINC00899 can be calculated using the comparative Ct (AACt)
method.

o Calculate ACt: For each sample, subtract the Ct value of the reference gene from the Ct
value of LINC00899.
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o ACt = Ct(LINC00899) - Ct(Reference Gene)

o Calculate AACt: Select one sample as the calibrator (e.g., the control group). Subtract the
ACt of the calibrator from the ACt of each experimental sample.

o AACt = ACt(Sample) - ACt(Calibrator)

o Calculate Fold Change: The fold change in LINC00899 expression relative to the calibrator is
calculated as 2"(-AACt).

Troubleshooting

Table 3: Common qRT-PCR Issues and Solutions
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Issue

Possible Cause(s)

Recommended Solution(s)

No amplification or late

amplification

Poor RNA quality or quantity

Verify RNA integrity and
concentration.

Inefficient reverse transcription

Optimize cDNA synthesis

protocol; use fresh reagents.

Suboptimal primer design

Validate primer efficiency with
a standard curve; redesign

primers if necessary.

PCR inhibitors present

Re-purify RNA to remove
inhibitors.

Non-specific amplification

(multiple peaks in melt curve)

Primer-dimer formation

Optimize primer concentration;
increase annealing

temperature.

Off-target amplification

Redesign primers for higher
specificity; perform a BLAST
search.

gDNA contamination

Treat RNA with DNase [; use
exon-exon junction spanning

primers.

High variability between

replicates

Pipetting errors

Use calibrated pipettes; ensure

proper mixing.

Inconsistent sample quality

Standardize sample collection
and RNA extraction

procedures.

Low template concentration

Increase the amount of cDNA

in the reaction.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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